molecular formula C20H27NO4 B15172689 N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide CAS No. 919120-89-1

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide

Cat. No.: B15172689
CAS No.: 919120-89-1
M. Wt: 345.4 g/mol
InChI Key: ZBTLIQREHMGJIS-UHFFFAOYSA-N
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Description

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a decyl chain, a hydroxy group, and a carboxamide group attached to a benzopyran core. It is of interest in various fields due to its potential biological activities and applications in scientific research.

Properties

CAS No.

919120-89-1

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

N-decyl-7-hydroxy-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-9-12-21-20(24)19-14-17(23)16-11-10-15(22)13-18(16)25-19/h10-11,13-14,22H,2-9,12H2,1H3,(H,21,24)

InChI Key

ZBTLIQREHMGJIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and decylamine.

    Esterification: The carboxylic acid group of 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid is first converted into an ester using an alcohol and an acid catalyst.

    Amidation: The ester is then reacted with decylamine under suitable conditions to form the desired carboxamide. This step typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate ester and subsequently the carboxamide.

    Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Automation: Automated systems are employed to control the reaction parameters and ensure consistent product quality.

    Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form a hydroxyl group.

    Substitution: The decyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxy group can yield ketones or aldehydes.

    Reduction: Reduction of the carbonyl group can produce alcohols.

    Substitution: Substitution reactions can result in the formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the benzopyran ring can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the decyl chain can interact with lipid membranes, influencing the compound’s bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide: Lacks the decyl chain, resulting in different physicochemical properties.

    N-Decyl-4-oxo-4H-1-benzopyran-2-carboxamide: Lacks the hydroxy group, affecting its reactivity and biological activity.

    N-Decyl-7-hydroxy-4H-1-benzopyran-2-carboxamide: Lacks the carbonyl group, altering its chemical behavior.

Uniqueness

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is unique due to the presence of both the decyl chain and the hydroxy group, which confer distinct physicochemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications.

Q & A

Q. What are the common synthetic routes for N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide, and how can intermediates be characterized?

The synthesis typically involves condensation reactions between 4-oxo-4H-1-benzopyran-3-carboxaldehyde derivatives and decylamine under acidic or basic conditions. Key intermediates, such as 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, are characterized via FT-IR (to confirm carbonyl and hydroxyl groups at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively) and ¹H/¹³C NMR (to verify substitution patterns and alkyl chain integration). Elemental analysis and HPLC purity checks (>95%) are critical for validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours. Samples are analyzed via UV-Vis spectroscopy (λmax ~270–320 nm for chromone derivatives) and LC-MS to detect degradation products. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to identify decomposition thresholds .

Q. What preliminary assays are recommended to evaluate its biological activity?

Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 or kinases) using fluorometric/colorimetric substrates. Cytotoxicity screening in cell lines (e.g., HEK-293, HepG2) via MTT assays establishes IC₅₀ values. Dose-response curves (0.1–100 µM) and positive controls (e.g., aspirin for COX-2) ensure reliability .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant enzymes and validated cell lines. Apply statistical meta-analysis to compare IC₅₀ values across studies, and use molecular docking (e.g., AutoDock Vina) to confirm binding site interactions, which may explain discrepancies in activity .

Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?

Perform SAR studies by modifying the decyl chain length (C8–C12) and introducing substituents (e.g., halogens at the 7-hydroxy position). Use competitive inhibition assays with isoform-specific enzymes (e.g., COX-1 vs. COX-2) and molecular dynamics simulations to predict steric/electronic effects on binding affinity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. untreated cells. Validate targets via siRNA knockdown or CRISPR-Cas9 and monitor rescue effects. Use fluorescence polarization assays to quantify direct interactions with suspected targets .

Q. What advanced spectroscopic techniques are essential for structural confirmation of synthetic derivatives?

High-resolution mass spectrometry (HR-MS) confirms molecular formulas (e.g., [M+H]⁺ peaks). X-ray crystallography resolves 3D conformation, particularly for chiral centers. 2D NMR (COSY, HSQC, HMBC) maps coupling between protons and carbons, critical for distinguishing regioisomers .

Methodological Considerations

Q. How should researchers address solubility challenges in in vivo studies?

Use co-solvents (e.g., DMSO/PEG-400 mixtures) or nanoformulations (liposomes, micelles) to enhance bioavailability. Dynamic light scattering (DLS) assesses particle size (<200 nm for optimal absorption). Validate solubility via shake-flask method in PBS and simulate logP values using ChemDraw .

Q. What statistical approaches are recommended for dose-response experiments?

Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons and power analysis to determine sample size .

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